4-(dimethylphosphoryl)oxan-4-ol
Description
Properties
CAS No. |
2758000-44-9 |
|---|---|
Molecular Formula |
C7H15O3P |
Molecular Weight |
178.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylphosphoryl)oxan-4-ol typically involves the reaction of 4-hydroxytetrahydrofuran with dimethylphosphite. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. The process is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of 4-(dimethylphosphoryl)oxan-4-ol may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylphosphoryl)oxan-4-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperature, pressure, and pH to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 4-(dimethylphosphoryl)oxan-4-ol may yield phosphonic acid derivatives, while reduction may produce phosphine oxides .
Scientific Research Applications
4-(dimethylphosphoryl)oxan-4-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(dimethylphosphoryl)oxan-4-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Oxan-4-ol Derivatives
The following table compares 4-(dimethylphosphoryl)oxan-4-ol with structurally analogous compounds, focusing on substituent effects, molecular properties, and applications:
Key Observations:
Substituent Effects on Polarity: The phosphoryl group in 4-(dimethylphosphoryl)oxan-4-ol introduces significant polarity, likely reducing LogP compared to the indolyl derivative (LogP = 2.17) . This polarity may enhance aqueous solubility and metal-binding capacity. The indolyl group contributes aromaticity and hydrogen-bonding capability, making it suitable for drug discovery (e.g., kinase inhibitors) .
Applications and Availability: 4-(Dimethylphosphoryl)oxan-4-ol: Potential applications in organophosphorus chemistry or as a ligand in catalysis, though structural verification is needed due to formula discrepancies . Halogenated derivative: Discontinued status suggests issues with stability, synthesis, or toxicity . Indolyl derivative: Commercial availability and moderate LogP align with medicinal chemistry applications .
Synthetic Challenges :
- Phosphoryl-containing compounds often require specialized reagents (e.g., phosphonyl chlorides), whereas halogenated and indolyl derivatives may utilize cross-coupling reactions (e.g., Suzuki-Miyaura) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(dimethylphosphoryl)oxan-4-ol, and what reaction conditions are critical for achieving high yields?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions using oxan-4-ol derivatives and dimethylphosphoryl precursors under controlled conditions (e.g., polar aprotic solvents like DMF or THF to stabilize intermediates) . Cyclization steps may require catalysts such as sodium hydride (NaH) to activate nucleophilic sites . Continuous flow synthesis can optimize yield and purity by maintaining precise temperature and pressure control . Reaction pH should be monitored during phosphoryl group incorporation to avoid side reactions .
Q. How can researchers characterize the structural and physicochemical properties of 4-(dimethylphosphoryl)oxan-4-ol?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to identify hydroxyl (-OH) and dimethylphosphoryl (-PO(CH₃)₂) groups, with chemical shifts around δ 1.3–1.5 ppm for methyl protons on phosphorus .
- IR Spectroscopy : Peaks near 3200–3400 cm⁻¹ (O-H stretch) and 1250–1300 cm⁻¹ (P=O stretch) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated ~213.32 g/mol for C₁₂H₂₃NO₂P) .
- Purity Analysis : HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity ≥95% .
Q. What stability considerations are critical for storing 4-(dimethylphosphoryl)oxan-4-ol?
- Methodological Answer : Store at –20°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the phosphoryl group . Avoid prolonged exposure to moisture or acidic/basic conditions, which may degrade the oxan-4-ol scaffold . Stability can be monitored via periodic NMR or TLC analysis .
Advanced Research Questions
Q. What mechanistic insights exist regarding the reactivity of the dimethylphosphoryl group in 4-(dimethylphosphoryl)oxan-4-ol under varying chemical environments?
- Methodological Answer : The phosphoryl group acts as a hydrogen-bond acceptor, influencing solubility and reactivity. Under acidic conditions, protonation of the phosphoryl oxygen enhances electrophilicity, enabling nucleophilic attacks (e.g., esterification) . Computational studies (DFT calculations) can model charge distribution and predict reaction pathways . Experimental validation via kinetic assays (e.g., monitoring reaction rates at different pH levels) is recommended .
Q. How can computational modeling guide the prediction of biological interactions for 4-(dimethylphosphoryl)oxan-4-ol?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., enzymes with phosphoryl-binding pockets) .
- MD Simulations : Assess stability of ligand-receptor complexes in aqueous environments (e.g., GROMACS with CHARMM force fields) .
- QSAR Models : Correlate structural features (e.g., phosphoryl group geometry) with activity data from related compounds .
Q. Are there contradictions in reported synthetic yields or bioactivity data for 4-(dimethylphosphoryl)oxan-4-ol, and how can these be resolved?
- Methodological Answer : Discrepancies in yields may arise from varying solvent systems (e.g., DMF vs. THF) or catalyst loadings . To resolve:
- Reproduce reactions under standardized conditions (e.g., inert atmosphere, controlled humidity).
- Validate bioactivity claims using orthogonal assays (e.g., enzymatic inhibition + cellular uptake studies) .
- Cross-reference spectral data with published benchmarks to confirm compound identity .
Q. What strategies enhance the bioavailability or target specificity of 4-(dimethylphosphoryl)oxan-4-ol derivatives?
- Methodological Answer :
- Scaffold Modification : Introduce electron-withdrawing groups (e.g., fluorine) to the oxan-4-ol ring to improve metabolic stability .
- Prodrug Design : Mask the hydroxyl group with acetyl or phosphate esters to enhance membrane permeability .
- Stereochemical Optimization : Synthesize enantiomerically pure variants (e.g., via chiral chromatography) and compare activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
